3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one
Overview
Description
3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one is a compound that belongs to the class of enaminones. Enaminones are known for their versatile reactivity and are used as building blocks in the synthesis of various heterocyclic compounds. This compound features a dimethylamino group and a thienyl group attached to a butenone backbone, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that n,n-dimethyl enaminones, a class of compounds to which this molecule belongs, are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These derivatives have shown biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Mode of Action
It is known that the configuration of side chains in similar molecules can significantly influence the intermolecular interaction and aggregation morphology of organic small molecule acceptors .
Biochemical Pathways
N,n-dimethyl enaminones are known to be involved in the synthesis of a broad range of heterocyclic and fused heterocyclic derivatives .
Result of Action
It is known that similar molecules with thienyl outer side chains can influence photovoltaic performance, indicating potential applications in organic solar cells .
Action Environment
It is known that the configuration of side chains in similar molecules can significantly influence their properties .
Preparation Methods
The synthesis of 3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one typically involves the reaction of 2-thiophenecarboxaldehyde with dimethylamine and an appropriate ketone under acidic or basic conditions. The reaction conditions can vary, but common methods include:
Acid-catalyzed condensation: Using an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction.
Base-catalyzed condensation: Employing a base such as sodium hydroxide or potassium carbonate to drive the reaction.
Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one can be compared with other similar compounds, such as:
3-(Dimethylamino)-2-(2-thienyl)acrylonitrile: Another enaminone with a similar structure but different functional groups, leading to distinct reactivity and applications.
N,N-Dimethyl enaminones: A broader class of compounds with diverse structures and reactivity, used in the synthesis of various heterocyclic compounds.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-thiophen-2-ylbut-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8(11(2)3)7-9(12)10-5-4-6-13-10/h4-7H,1-3H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGSXJMLDZJGIZ-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CS1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CS1)/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420731 | |
Record name | 3-(dimethylamino)-1-(2-thienyl)-2-buten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112677-16-4 | |
Record name | 3-(dimethylamino)-1-(2-thienyl)-2-buten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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